2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid
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Description
This compound is likely a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazoles are known to exhibit a wide range of biological activities and are used in pharmaceutical research .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, thiazole derivatives are often synthesized through the reaction of an alpha-haloketone and thioamide . The presence of a carboxylic acid group suggests a possible additional step involving carboxylation .Molecular Structure Analysis
The molecule likely contains a thiazole ring attached to a pyridine ring via a propyl chain, with a carboxylic acid group attached to the thiazole . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The presence of a carboxylic acid group also allows for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable under normal conditions but can react with strong oxidizing agents .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-3-9-6-8(4-5-13-9)11-14-10(7-17-11)12(15)16/h4-7H,2-3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATHWVWCDMQCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid |
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